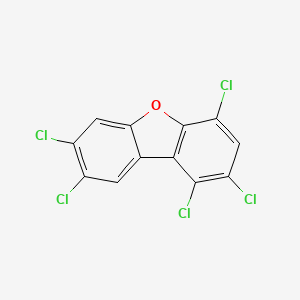

1,2,4,7,8-Pentachlorodibenzofuran

Descripción general

Descripción

1,2,4,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. This compound is particularly notable for its high toxic equivalency factor, making it a significant concern in environmental and health contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4,7,8-Pentachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound often involves the high-temperature pyrolysis of chlorinated organic compounds. This method is not only efficient but also allows for the recovery of other valuable by-products. High-resolution gas chromatography and mass spectrometry are used to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,2,4,7,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions typically involve the use of strong reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzofuran derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Toxicological Research Applications

- Carcinogenicity Studies : PeCDF has been extensively studied for its carcinogenic potential. Research indicates that exposure to this compound can lead to liver tumors in laboratory animals. For instance, a National Toxicology Program bioassay revealed significant incidences of hepatocellular adenomas and cholangiocarcinomas in female Sprague-Dawley rats exposed to PeCDF . These findings have implications for understanding the mechanisms of chemical carcinogenesis and assessing risks associated with environmental exposure.

- Biomarker Development : Due to its ability to accumulate in human tissues, PeCDF serves as a biomarker for exposure to contaminated environments. A study involving residents near contaminated sites demonstrated that serum levels of PeCDF could indicate past exposure to environmental pollutants . This application is crucial for epidemiological studies linking chemical exposure to health outcomes.

- Toxicity Mechanism Investigations : Research into the mechanisms by which PeCDF exerts its toxic effects has identified it as an endocrine disruptor. Studies have shown that PeCDF can interfere with hormonal signaling pathways, leading to reproductive and developmental toxicity . Understanding these mechanisms is vital for developing strategies to mitigate risks associated with exposure.

Environmental Impact Studies

- Environmental Monitoring : PeCDF is often monitored in environmental samples due to its persistence and potential bioaccumulation in food chains. Analytical methods have been developed to detect PeCDF in soil, sediment, and biological tissues . This monitoring is essential for assessing the environmental health risks posed by industrial pollutants.

- Ecotoxicology : Studies have evaluated the effects of PeCDF on various aquatic and terrestrial organisms. Research indicates that exposure can lead to adverse effects on growth, reproduction, and survival rates in species such as fish and amphibians . These findings are critical for understanding the ecological consequences of contamination.

Case Studies

- University of Michigan Dioxin Exposure Study : This study highlighted the significance of PeCDF levels in individuals living near contaminated sites. It reported elevated serum concentrations among residents consuming locally raised livestock and vegetables . The study underscores the importance of monitoring food sources for contamination and its implications for public health.

- Toxicity Analysis : A comprehensive analysis of polychlorinated dibenzofurans, including PeCDF, examined their electrophilic properties and toxicity profiles. This research aids in predicting the reactivity and potential health impacts of various congeners within this chemical class .

Actividad Biológica

1,2,4,7,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are environmental pollutants known for their persistent nature and potential toxic effects. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications in carcinogenicity and endocrine disruption.

PeCDF exerts its biological effects primarily through the activation of the AhR pathway. Upon binding to AhR, PeCDF translocates to the nucleus where it forms a complex with the aryl hydrocarbon nuclear translocator (ARNT). This complex then binds to the xenobiotic response element (XRE) in the promoter regions of target genes, leading to the transcriptional activation of various enzymes involved in xenobiotic metabolism, notably cytochrome P450 enzymes such as CYP1A1 and CYP1B1 .

Biological Effects

Toxicological Studies:

- Cytochrome P450 Induction: PeCDF has been shown to be a potent inducer of CYP1A enzymes. In studies using primary cultures of embryonic herring gull hepatocytes, PeCDF was found to induce ethoxyresorufin-O-deethylase (EROD) activity significantly more than other dioxins, indicating a strong potential for metabolic activation .

- Carcinogenic Potential: Evidence suggests that PeCDF may contribute to carcinogenic processes. In experimental models, exposure to PeCDF resulted in an increased incidence of liver tumors (hepatocellular adenomas and cholangiocarcinomas) in rats . The compound has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) .

Endocrine Disruption:

PeCDF has shown potential endocrine-disrupting effects. It can alter hormone signaling pathways and affect reproductive health. In animal studies, prenatal exposure led to reduced sperm counts and structural alterations in reproductive organs .

Case Studies

University of Michigan Dioxin Exposure Study:

This study investigated individuals with high serum concentrations of PeCDF. The mean serum concentration among subjects was reported at 12.0 ppt, significantly higher than control populations. This study highlighted potential health impacts associated with environmental exposure to PeCDF .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1,2,4,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFDWHIKRXCUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207533 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-15-6 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8617WM0JI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.